P2Y1 Receptor Antagonist Activity: 11 nM IC50 vs. Structural Analogues
4-(Piperidin-3-ylthio)pyridine dihydrochloride demonstrates potent antagonist activity at the P2Y1 receptor with an IC50 of 11 nM in a FLIPR calcium flux assay using washed human platelets stimulated with 1 µM 2-methylthio-ADP [1]. In contrast, the compound shows substantially weaker inhibition of platelet aggregation in plasma (IC50 = 4,000 nM), indicating a context-dependent functional activity [2]. By comparison, the 4-piperidinylthio analogue anpirtoline (CAS 98330-05-3) acts as a 5-HT1B serotonin receptor agonist with a distinct pharmacological profile, and no direct P2Y1 activity is reported .
| Evidence Dimension | P2Y1 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Target compound in plasma: IC50 = 4,000 nM; Anpirtoline: 5-HT1B agonist, no P2Y1 data |
| Quantified Difference | >360-fold difference between isolated cell and plasma assays; distinct receptor target vs. anpirtoline |
| Conditions | FLIPR calcium flux assay; washed human platelets; 1 µM 2-methylthio-ADP stimulus |
Why This Matters
The nanomolar P2Y1 antagonism establishes this compound as a selective tool for P2Y1 receptor studies, whereas analogs like anpirtoline target different receptors and cannot substitute in P2Y1-focused experiments.
- [1] BindingDB. Entry BDBM50445206. IC50 = 11 nM for P2Y1 receptor antagonism in FLIPR assay. View Source
- [2] BindingDB. Entry BDBM50445206. IC50 = 4,000 nM for platelet aggregation inhibition in plasma. View Source
